(4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone
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Overview
Description
(4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone is a chemical compound with the molecular formula C12H14Cl2N2O. It is known for its unique structure, which includes a piperidine ring and a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-aminopiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to increase yield and purity. This could include the use of automated reactors, controlled temperature settings, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminopiperidin-1-yl)(2,3-dichlorophenyl)methanone
- (4-Aminopiperidin-1-yl)(2,4-dichlorophenyl)methanone
- (4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone
Uniqueness
(4-Amino-1-piperidinyl)(2,5-dichlorophenyl)methanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its similar compounds .
Properties
Molecular Formula |
C12H14Cl2N2O |
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Molecular Weight |
273.15 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H14Cl2N2O/c13-8-1-2-11(14)10(7-8)12(17)16-5-3-9(15)4-6-16/h1-2,7,9H,3-6,15H2 |
InChI Key |
AUZYDIYRFSLKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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